molecular formula C12H9ClFNO2S B402256 4-chloro-N-(4-fluorophenyl)benzenesulfonamide CAS No. 312-56-1

4-chloro-N-(4-fluorophenyl)benzenesulfonamide

Cat. No. B402256
CAS RN: 312-56-1
M. Wt: 285.72g/mol
InChI Key: NAXZXTLQAQDHBK-UHFFFAOYSA-N
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Description

4-chloro-N-(4-fluorophenyl)benzenesulfonamide is a chemical compound with the molecular formula C12H9ClFNO2S. It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide derivatives were synthesized in the reaction of the N-(benzenesulfonyl)cyanamide potassium salts with the appropriate mercaptoheterocycles .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula C12H9ClFNO2S . The molecular weight of this compound is 285.72g/mol.

Scientific Research Applications

1. Crystal Structure Analysis

  • 4-chloro-N-(4-fluorophenyl)benzenesulfonamide exhibits a unique three-dimensional architecture in its crystal structure, highlighted by C—H⋯O intermolecular interactions. This makes it significant in crystallography and molecular design studies (Rodrigues et al., 2015).

2. Biochemical Evaluation

  • The compound's derivatives demonstrate inhibitory effects on human carbonic anhydrase I and II, indicating potential for therapeutic application in diseases where these enzymes are implicated (Gul et al., 2016).

3. Antimicrobial and Anticancer Potential

  • Derivatives of this compound exhibit in vitro antimicrobial and anticancer activities. This suggests its derivatives can be valuable in developing treatments for certain infections and cancers (Kumar et al., 2014).

4. Antitumor Activity

  • Some derivatives of this compound have shown promising in vitro antitumor activity, especially against non-small cell lung cancer and melanoma cell lines. This indicates its potential in cancer research and therapy (Sławiński & Brzozowski, 2006).

5. Kynurenine 3-Hydroxylase Inhibition

  • Derivatives of this compound have been identified as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in neurological processes. This could have implications for neurological research and treatment (Röver et al., 1997).

6. Sensing Applications

  • A colorimetric and fluorescence probe based on a derivative of this compound has been developed for the selective detection of Sn2+ ions in aqueous solutions, demonstrating its utility in environmental monitoring and biological imaging (Ravichandiran et al., 2020).

properties

IUPAC Name

4-chloro-N-(4-fluorophenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFNO2S/c13-9-1-7-12(8-2-9)18(16,17)15-11-5-3-10(14)4-6-11/h1-8,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXZXTLQAQDHBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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